molecular formula C14H20N2O4 B12640509 L-Alanyl-O-benzyl-N-methyl-L-serine CAS No. 921934-59-0

L-Alanyl-O-benzyl-N-methyl-L-serine

Cat. No.: B12640509
CAS No.: 921934-59-0
M. Wt: 280.32 g/mol
InChI Key: FZFGMPLIFZFUTQ-JQWIXIFHSA-N
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Description

L-Alanyl-O-benzyl-N-methyl-L-serine is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group, a benzyl-protected serine, and a methylated nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-O-benzyl-N-methyl-L-serine typically involves the protection of functional groups, selective methylation, and coupling reactions. One common method includes the protection of the hydroxyl group of serine with a benzyl group, followed by the methylation of the amino group. The alanyl group is then introduced through peptide coupling reactions using standard peptide synthesis techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-O-benzyl-N-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or reduced forms of the compound .

Scientific Research Applications

L-Alanyl-O-benzyl-N-methyl-L-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Alanyl-O-benzyl-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanyl-O-benzyl-N-methyl-L-serine is unique due to its combination of an alanyl group, benzyl protection, and methylation. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above .

Properties

CAS No.

921934-59-0

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C14H20N2O4/c1-10(15)13(17)16(2)12(14(18)19)9-20-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,15H2,1-2H3,(H,18,19)/t10-,12-/m0/s1

InChI Key

FZFGMPLIFZFUTQ-JQWIXIFHSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O)N

Origin of Product

United States

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